molecular formula C11H11NO3S B12876128 N-(p-Tolyl)furan-2-sulfonamide

N-(p-Tolyl)furan-2-sulfonamide

Cat. No.: B12876128
M. Wt: 237.28 g/mol
InChI Key: AWHQXLWQLFHCCB-UHFFFAOYSA-N
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Description

N-(p-Tolyl)furan-2-sulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research, combining a sulfonamide moiety with furan and p-tolyl heterocyclic systems. The sulfonamide functional group is a cornerstone in drug discovery, forming the basis of several groups of therapeutic agents . This compound serves as a versatile building block for the synthesis of diverse heterocyclic systems, which are privileged scaffolds in the development of new active molecules . Researchers value this compound for constructing novel molecular architectures, particularly in developing 1,3,4-thiadiazole and thiazole derivatives, which are known to display a broad spectrum of biological activities . The structural features of this compound make it a promising precursor for generating compounds for antimicrobial evaluation. Sulfonamides are historically the first broadly effective systemic antibacterial agents and continue to be investigated for their activity against various microorganisms . Derivatives incorporating furan and sulfonamide groups have been synthesized and screened for their in vitro antibacterial and antifungal properties, with some showing promising results against targeted organisms . This product is intended for research applications in chemical synthesis and drug discovery. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(4-methylphenyl)furan-2-sulfonamide

InChI

InChI=1S/C11H11NO3S/c1-9-4-6-10(7-5-9)12-16(13,14)11-3-2-8-15-11/h2-8,12H,1H3

InChI Key

AWHQXLWQLFHCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for N P Tolyl Furan 2 Sulfonamide and Analogues

Classical and Contemporary Approaches to Sulfonamide Synthesis

The formation of the S-N bond in sulfonamides is a cornerstone of organic synthesis. Various methods have been developed, ranging from traditional approaches to modern catalytic systems.

Reaction of Amines with Sulfonyl Chlorides

The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eg This reaction is highly efficient and straightforward. ekb.eg For the synthesis of N-(p-Tolyl)furan-2-sulfonamide, this would involve the reaction of p-toluidine (B81030) with furan-2-sulfonyl chloride.

The reaction is typically carried out in the presence of an organic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), or an inorganic base like potassium carbonate. ekb.eg The base neutralizes the hydrochloric acid generated during the reaction. The choice of solvent can vary, with common options being diethyl ether, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). ekb.eg For instance, the reaction between aniline (B41778) and benzenesulfonyl chloride has been reported to yield N-phenylbenzene sulfonamide in 85% yield when conducted in diethyl ether at 0 °C. ekb.eg Similarly, reactions using TEA as a base in DCM have produced sulfonamides in 85% yield. ekb.eg

A general representation of this reaction is: Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl

Recent advancements have also explored more environmentally friendly conditions, such as using polyethylene (B3416737) glycol (PEG-400) as a solvent with potassium carbonate as the base, achieving yields up to 78%. ekb.eg

Sulfonylation from Sulfonic Acids and Salts

Directly using sulfonic acids or their salts to form sulfonamides offers an advantage by avoiding the often harsh conditions required to prepare sulfonyl chlorides. acs.orgnih.gov Several methods have been developed to activate sulfonic acids for reaction with amines.

One effective method involves the use of activating agents. For example, triphenylphosphine (B44618) ditriflate has been used for the direct coupling of sulfonic acid salts with amines. nih.gov Another approach employs cyanuric chloride and triethylamine to activate amine-derived sulfonate salts at room temperature, providing good to excellent yields of the corresponding sulfonamides. researchgate.net

Microwave-assisted synthesis has also emerged as a rapid and high-yielding method. acs.orgthieme-connect.com In a typical procedure, a sulfonic acid is treated with 2,4,6-trichloro- nih.govorganic-chemistry.orgresearchgate.net-triazine (TCT) and triethylamine in acetone (B3395972) under microwave irradiation to form the sulfonyl chloride in situ. acs.orgnih.gov This intermediate is then reacted with an amine, also under microwave irradiation, to produce the final sulfonamide in high yield. acs.orgnih.gov For example, reacting p-toluenesulfonic acid with TCT and then with an amine under microwave conditions can produce the desired sulfonamide in yields as high as 95%. nih.gov

Activating Agent/MethodSubstratesBaseSolventConditionsYield (%)Reference
Triphenylphosphine ditriflateSulfonic acid salts, Amines---- nih.gov
Cyanuric chlorideAmine derived sulfonate saltsTriethylamineAcetonitrileRoom TemperatureGood to Excellent researchgate.net
Microwave / TCTp-Toluenesulfonic acid, AllylamineTriethylamineAcetone80 °C, 20 min then 50 °C, 10 min95 acs.orgnih.gov

Oxidative Coupling Methodologies for Sulfonamide Formation

Oxidative coupling reactions provide an alternative route to sulfonamides, often starting from more readily available precursors like thiols. These methods avoid the pre-synthesis of sulfonyl chlorides. organic-chemistry.orgchim.itresearchgate.netrsc.org

An environmentally benign approach is the electrochemical oxidative coupling of thiols and amines. organic-chemistry.orgchim.itresearchgate.netrsc.org This method is driven by electricity, requires no sacrificial reagents or additional catalysts, and can be completed in a very short time (e.g., 5 minutes). organic-chemistry.orgchim.itresearchgate.netrsc.org The reaction proceeds by the anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation. organic-chemistry.org These intermediates then react to form the sulfonamide. This technique has a broad substrate scope, accommodating various functional groups. organic-chemistry.orgchim.itresearchgate.net

Another strategy involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.net The resulting aryl ammonium (B1175870) sulfinates can be converted in a one-pot process to a variety of sulfonamides by treatment with an aqueous solution of the amine and sodium hypochlorite. researchgate.net

Copper-catalyzed oxidative coupling reactions have also been developed. For instance, a three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite (K₂S₂O₅) can produce sulfonamides in good yields. thieme-connect.com

Strategies for Furan (B31954) Ring Construction in Sulfonamide Derivatives

The synthesis of the furan moiety is a key step in the preparation of this compound and its analogues. Various cyclization and domino reactions are employed to construct this heterocyclic core.

Cyclization Reactions for Furan Core Formation

The construction of the furan ring can be achieved through various cyclization strategies. While many methods exist for general furan synthesis, some can be adapted for the preparation of furan-containing sulfonamides.

A palladium-catalyzed aerobic oxidative coupling reaction has been used to synthesize α-arylfurans from N-[3-(2-furanyl)propyl]-p-toluenesulfonamides and boronic acids. acs.org This reaction involves a direct α-arylation of the furan ring with O₂ as the terminal oxidant. acs.org

Copper-catalyzed reactions are also prevalent in furan synthesis. For example, CuCl₂-catalyzed heterocyclodehydration of 3-yne-1,2-diols provides substituted furans in good to high yields (53–99%) under mild conditions. acs.org This method could potentially be applied to substrates bearing a sulfonamide group.

Furthermore, a palladium-catalyzed method for the synthesis of arylsulfonyl chlorides from arylboronic acids has been described, which tolerates heteroaryl substrates like 2-dibenzofuran boronic acid. nih.gov This suggests that furan-2-boronic acid could be a suitable starting material for synthesizing furan-2-sulfonyl chloride, a direct precursor to the target molecule.

Domino and Annulation Reactions in Furan Synthesis

Domino and annulation reactions offer efficient pathways to construct complex furan derivatives in a single synthetic operation. These reactions often involve the formation of multiple bonds in a cascade sequence.

A notable example is the Rh(II)-catalyzed [2+3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones. acs.orgnih.govorganic-chemistry.org This reaction, facilitated by a cooperative Rh(II)-Brønsted acid catalyst system, yields polysubstituted furans. acs.orgnih.govorganic-chemistry.org The mechanism involves the formation of a Rh(II)-azavinyl carbene species, which undergoes an intermolecular rearrangement of the tosylamino group, crucial for the annulation process. acs.orgnih.gov This method provides a modern approach to furans bearing a sulfonyl group.

Reaction TypeCatalystsStarting MaterialsKey FeaturesProductReference
[2+3] AnnulationRh₂(esp)₂, (R)-camphorsulfonic acidN-sulfonyl-1,2,3-triazoles, EnaminonesCooperative catalysis, C(sp²)-N bond cleavagePolysubstituted furans acs.orgnih.govorganic-chemistry.org
Domino Cyclization/AminosulfonylationPalladiumAryl iodides, Amines, SO₂ (from SOgen)Insertion of SO₂, forms oxindole-based sulfonamidesOxindole-based sulfonamides researchgate.net

Another relevant domino process is the palladium-catalyzed cyclization/direct aminosulfonylation of aryl iodides with amines, using a sulfur dioxide surrogate. researchgate.net This method has been applied to produce oxindole-based sulfonamides, demonstrating the potential for creating complex heterocyclic systems containing a sulfonamide group in a single cascade reaction. researchgate.net

Targeted Synthesis of this compound Core Structure

The construction of the this compound core structure can be achieved through several strategic pathways. These methods focus on the efficient formation of the furan-to-sulfur bond and the subsequent sulfonamide linkage.

Electrophilic Sulfonation of Furan Esters and Subsequent Functionalization

A prominent synthetic route involves the direct sulfonation of a furan derivative, followed by conversion to the sulfonamide. This method leverages the electron-rich nature of the furan ring, which is susceptible to electrophilic attack.

The process typically begins with an electrophilic sulfonating agent, such as chlorosulfonic acid, reacting with a furan ester like ethyl 4-furoate. google.com This reaction, often conducted in a solvent like methylene (B1212753) chloride at low temperatures, introduces a sulfonic acid group at the 2-position of the furan ring. google.com The resulting sulfonic acid can be isolated as a stable salt, for instance, a pyridinium (B92312) salt, in high purity. google.com

To form the desired sulfonamide, the sulfonic acid intermediate is first converted into a more reactive sulfonyl chloride. google.com This is achieved using a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, often in the presence of an acid scavenger. google.comgoogle.com In a one-pot variation, the furan ester is treated with chlorosulfonic acid, and after the sulfonation is complete, the chlorinating agent is added directly to the reaction mixture. google.com

The final step is the reaction of the furan-2-sulfonyl chloride with p-toluidine. This nucleophilic substitution reaction, typically performed in the presence of a base, yields the target compound, this compound. An analogous reaction using ammonium bicarbonate as the aminating agent has been reported to produce the primary sulfonamide, ethyl 2-(sulfonamide)-4-furoate, demonstrating the viability of this approach for creating the sulfonamide linkage. google.com

Table 1: Key Steps in Electrophilic Sulfonation Route

StepReactantsReagents & ConditionsProduct
Sulfonation Ethyl 4-furoateChlorosulfonic acid, Methylene chloride, Ice bath temperatureEthyl 4-furoate-2-sulfonic acid
Chlorination Ethyl 4-furoate-2-sulfonic acidPhosphorus pentachloride or Thionyl chlorideEthyl 4-furoate-2-sulfonyl chloride
Amination Ethyl 4-furoate-2-sulfonyl chloridep-Toluidine, BaseN-(p-Tolyl)-4-ethoxycarbonyl-furan-2-sulfonamide

Grignard Reagent Mediated Transformations for Sulfonamide Derivatives

Grignard reagents are utilized not for the primary synthesis of the this compound bond itself, but for the functionalization of furan sulfonamide derivatives that possess other reactive sites, such as esters. google.comgoogle.com This methodology is crucial for creating analogues with modified substituents on the furan ring.

In a patented process, a sulfonamide ester, specifically ethyl 2-(sulfonamide)-4-furoate, is treated with an excess of a Grignard reagent like methyl magnesium chloride in an inert solvent such as tetrahydrofuran (THF). google.comgoogle.com The Grignard reagent attacks the ester group, converting it into a tertiary alcohol. For example, the reaction with methyl magnesium chloride yields 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide in high yield (85%). google.comgoogle.com This transformation highlights the compatibility of the sulfonamide group with the highly reactive Grignard reagent under controlled conditions. google.com

While this specific application modifies an existing sulfonamide, the broader utility of organometallic reagents in sulfonamide synthesis is noteworthy. A modern approach describes the direct synthesis of primary sulfonamides from Grignard or organolithium reagents and a novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.gov This one-step process shows broad substrate scope, tolerating various aryl organometallic nucleophiles. nih.gov A hypothetical application to the current system would involve the reaction of a 2-furylmagnesium halide with a p-tolyl-substituted sulfinylamine precursor to directly form the C-S bond.

Table 2: Example of Grignard Reagent Transformation

Starting MaterialGrignard ReagentSolventProductYieldReference
Ethyl 2-(sulfonamide)-4-furoateMethyl magnesium chloride (excess)Tetrahydrofuran (THF)4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide85% google.comgoogle.com

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and modern method for forming the C-N bond of the sulfonamide. nih.govorganic-chemistry.org This approach would typically involve the coupling of a furan-2-sulfonyl precursor with p-toluidine or, more commonly, the coupling of p-toluenesulfonamide (B41071) with a 2-halofuran.

The versatility of Pd-catalyzed N-arylation has been demonstrated for a wide range of nitrogen-based coupling partners, including sulfonamides, and (pseudo)aryl halides. nih.gov The reaction system requires a palladium precursor, a suitable ligand, a base, and a solvent. The choice of these components is critical for achieving high yields and catalyst efficiency.

A typical protocol for the synthesis of an N-arylsulfonamide involves the following components:

Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or preformed palladium catalysts like SPhos Pd G3 are commonly used. nih.gov

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are essential. Examples include biaryl monophosphine ligands like SPhos and tBuXPhos, or other ligands like triphenylphosphine. nih.govorganic-chemistry.org

Base: A variety of bases can be employed, with common choices being sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-chemistry.orgorganic-chemistry.org

Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or N,N-dimethylacetamide (DMA) are generally used. organic-chemistry.orgorganic-chemistry.org

This method's high functional group tolerance and applicability to complex molecules make it a highly attractive strategy for the synthesis of this compound and its analogues. nih.govnih.gov

Table 3: Typical Components for Palladium-Catalyzed N-Arylation of Sulfonamides

ComponentExamples
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, SPhos Pd G3
Ligand SPhos, tBuXPhos, Triphenylphosphine (PPh₃)
Base NaOt-Bu, K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, N,N-Dimethylacetamide (DMA)

Green Chemistry Considerations in Synthetic Route Development

Developing sustainable synthetic routes is a key focus in modern chemistry. The synthesis of this compound can be evaluated through the lens of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

The classical electrophilic sulfonation route presents significant environmental challenges. It employs chlorosulfonic acid, a highly corrosive and hazardous reagent, and often requires chlorinated solvents. google.comrsc.org From a green chemistry perspective, replacing such reagents is a priority. Alternatives to traditional sulfonation include the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which is a solid and safer to handle. rsc.org

Palladium-catalyzed methods can be considered greener, especially when low catalyst loadings are achieved, as this reduces the amount of heavy metal waste. rsc.org The development of highly active catalysts allows reactions to proceed under milder conditions and with greater efficiency. organic-chemistry.org Furthermore, the use of greener solvents is a critical consideration. Deep eutectic solvents (DES) have been explored as environmentally benign reaction media for sulfonamide synthesis. rsc.org

The origin of the starting materials is another key aspect of green chemistry. Furan and its derivatives can be sourced from renewable biomass instead of petrochemical feedstocks. ijabbr.com For instance, the dehydration of N-acetylglucosamine (GlcNAc), which can be derived from chitin (B13524) (the second most abundant biopolymer on Earth), can produce nitrogen-containing furan derivatives. ijabbr.com Integrating biomass conversion with subsequent synthetic steps represents a significant advance towards a sustainable pharmaceutical supply chain. ijabbr.com

Table 4: Green Chemistry Improvements for Sulfonamide Synthesis

Traditional MethodGreen AlternativeRationaleReference
Chlorosulfonic acidDABSO (SO₂ surrogate)Avoids highly corrosive and hazardous reagent rsc.org
Stoichiometric reagentsCatalytic methods (e.g., Pd-catalysis)Reduces waste, improves atom economy organic-chemistry.orgrsc.org
Volatile organic solvents (VOCs)Deep Eutectic Solvents (DES)Use of non-volatile, often biodegradable solvents rsc.org
Petrochemical-based furanBiomass-derived furan (e.g., from chitin)Use of renewable feedstocks ijabbr.com

Derivatization Strategies for this compound Analogues

The generation of analogues of a lead compound is fundamental to medicinal chemistry for exploring structure-activity relationships. For this compound, derivatization can be targeted at several positions, including the furan ring.

Modification at the Furan Moiety

The furan ring is a versatile platform for chemical modification. As an aromatic heterocycle, it undergoes electrophilic substitution reactions, with the position of substitution directed by existing groups. In this compound, the sulfonamide group at the 2-position directs incoming electrophiles primarily to the 5-position.

Common electrophilic substitution reactions that can be applied to the furan ring include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Furan reacts violently with bromine at room temperature, necessitating milder conditions for monohalogenation.

Nitration: A nitro group can be introduced using nitrating agents like nitric acid in acetic anhydride (B1165640), typically at low temperatures to prevent ring degradation.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., BF₃ or SnCl₄), can install a ketone functionality.

These newly introduced functional groups can then serve as handles for further diversification, for example, through cross-coupling reactions on a halogenated furan ring or by transformations of a ketone group. This allows for the systematic synthesis of a library of analogues with diverse properties. rsc.org

Table 5: Potential Derivatization Reactions at the Furan-5-Position

Reaction TypeTypical ReagentsFunctional Group Introduced
Bromination N-Bromosuccinimide (NBS)-Br
Nitration HNO₃ / Acetic Anhydride-NO₂
Acylation Acyl chloride / Lewis Acid (e.g., BF₃)-C(O)R
Formylation Vilsmeier-Haack Reagent (POCl₃, DMF)-CHO

Modifications at the p-Tolyl Moiety

Modifications to the p-tolyl group in furan-2-sulfonamide (B1601764) structures are typically achieved by creating new carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. iajps.comnih.gov This approach allows for the introduction of a wide array of substituted aryl groups in place of the p-tolyl moiety.

The general strategy often begins with a brominated furan precursor, such as 5-bromofuran-2-sulfonyl chloride. This intermediate can be reacted with an appropriate amine to form a stable sulfonamide, which then undergoes a Suzuki-Miyaura coupling reaction with various substituted phenylboronic acids. iajps.comnih.gov A study focused on thiophene (B33073) analogues, which share similar reactivity, detailed the synthesis of 5-arylthiophene-2-sulfonamides by coupling 5-bromothiophene-2-sulfonamide (B1270684) derivatives with different arylboronic acids. nih.gov A similar pathway is employed for furan-based structures, where a key intermediate like 5-bromo-N-methyl-N-(2-oxo-2-phenylethyl)furan-2-sulfonamide is coupled with a substituted phenylboronic acid. iajps.com

This methodology facilitates the synthesis of a library of compounds where the p-tolyl group is replaced by other substituted phenyl rings. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile tool for creating structural diversity.

Table 1: Examples of Analogues with Modifications at the Aryl Moiety via Suzuki-Miyaura Coupling This table is representative of the types of modifications possible based on described synthetic methods.

Entry Aryl Boronic Acid Resulting 5-Aryl Substituent
1 p-tolylboronic acid p-tolyl
2 Phenylboronic acid Phenyl
3 4-Methoxyphenylboronic acid 4-Methoxyphenyl
4 4-Chlorophenylboronic acid 4-Chlorophenyl

Modifications at the Sulfonamide Nitrogen

The functionalization of the sulfonamide nitrogen (N-H) provides a direct route to a diverse range of analogues. This is typically accomplished through N-alkylation or N-acylation reactions.

A common synthetic route involves the reaction of a furan-2-sulfonyl chloride intermediate with a primary or secondary amine. nih.gov For instance, to synthesize this compound itself, furan-2-sulfonyl chloride would be reacted with p-toluidine. To create more complex N-substituted analogues, different amines can be employed.

One documented approach involves the reaction of 5-bromofuran-2-sulfonyl chloride with N-methyl-2-aminoacetophenone. This reaction forms an N-substituted sulfonamide, which can then be further modified. iajps.com Another method describes the N-alkylation of a pre-formed sulfonamide. For example, 5-bromothiophene-2-sulfonamide has been N-alkylated using various alkyl bromides in the presence of a base like lithium hydride (LiH) in dimethylformamide (DMF). nih.gov This method is applicable to the furan series as well and allows for the introduction of various alkyl groups onto the sulfonamide nitrogen.

Further modifications can include the chemical transformation of a side chain attached to the nitrogen. In one study, the carboxylic acid moieties of N-substituted sulfonamides were converted into N,N-diethyl alkanamides. nih.gov Another report details the reduction of a ketone on the N-substituent to a hydroxyl group using sodium borohydride, which introduces a free hydroxyl group adjacent to the sulfonamide nitrogen. rroij.com These examples highlight the chemical tractability of the sulfonamide nitrogen for creating diverse derivatives.

Table 2: Examples of Modifications at the Sulfonamide Nitrogen This table illustrates various substituents that can be introduced at the sulfonamide nitrogen based on established synthetic protocols.

Entry Reagent/Method N-Substituent
1 p-Toluidine p-tolyl
2 N-Methylamine Methyl
3 Propyl bromide / LiH Propyl
4 N-Methyl-2-aminoacetophenone Methyl, 2-oxo-2-phenylethyl
5 Diethylamine / Amination coupling Diethylalkanamide

Advanced Spectroscopic and Structural Characterization of N P Tolyl Furan 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of specific nuclei.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of N-(p-Tolyl)furan-2-sulfonamide provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the p-tolyl and furan (B31954) rings, as well as the sulfonamide N-H proton.

The aromatic protons of the sulfonamide derivatives typically resonate in the region between 6.51 and 7.70 ppm. rsc.org For the furan ring, three distinct signals are expected. Based on data for similar furan-containing structures, these protons appear at approximately 6.25 ppm, 6.35 ppm, and 7.35 ppm. researchgate.net The p-tolyl group displays a characteristic AA'BB' splitting pattern, with two doublets in the aromatic region, similar to related toluenesulfonamides. chemicalbook.com A sharp singlet, corresponding to the three protons of the methyl (-CH₃) group on the tolyl ring, is observed in the upfield region, typically around 2.3-2.4 ppm. chemicalbook.comresearchgate.net The sulfonamide proton (-SO₂NH-) is typically observed as a broad singlet in the downfield region, with its chemical shift ranging from 8.78 to 10.15 ppm, confirming the presence of the sulfonamide linkage. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-CH₃ (Tolyl) ~2.34 Singlet
Aromatic CH (Furan) ~6.25 - 7.35 Multiplet
Aromatic CH (Tolyl) ~7.0 - 7.7 Multiplet (2 Doublets)

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum shows distinct signals for the methyl, aromatic, and furan carbons.

The carbon atom of the tolyl's methyl group typically appears at the highest field, around 21.4 ppm. chemicalbook.com The aromatic carbons of both the furan and p-tolyl rings resonate in the downfield region, generally between 111 and 161 ppm. rsc.org Specifically for the p-toluenesulfonamide (B41071) moiety, signals for the aromatic carbons are expected in the range of 121 to 144 ppm. chemicalbook.com The four distinct carbon environments of the furan ring would also be resolved within this aromatic window.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃ (Tolyl) ~21.4

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the functional groups and conjugated systems present in the molecule.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within this compound. The sulfonamide group (-SO₂NH-) is particularly prominent in the IR spectrum.

The most characteristic absorptions are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, which appear as strong bands in the ranges of 1350-1310 cm⁻¹ and 1165-1143 cm⁻¹, respectively. rsc.orgnih.gov The N-H stretching vibration of the sulfonamide group gives rise to a band in the region of 3349-3144 cm⁻¹. rsc.orgnih.gov Stretching vibrations corresponding to the aromatic C=C bonds of the furan and tolyl rings are found in the 1594-1489 cm⁻¹ region. rsc.org Additionally, vibrations associated with the furan ring's C-O-C ether linkage can be observed. udayton.edu

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3349 - 3144
C=C Aromatic Stretch 1594 - 1489
SO₂ Asymmetric Stretch 1350 - 1310
SO₂ Symmetric Stretch 1165 - 1143

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic furan and p-tolyl ring systems. These high-energy transitions typically occur at wavelengths below 300 nm. nih.gov Lower energy n-π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group, may also be observed at longer wavelengths, potentially above 300 nm. nih.govnih.gov These spectroscopic features are critical for understanding the electronic structure of the molecule.

X-ray Diffraction Analysis for Solid-State Architecture

While specific crystallographic data for this compound is not widely published, single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of molecules in the solid state. biointerfaceresearch.com For related sulfonamide compounds, this technique has confirmed the molecular connectivity and provided detailed information on bond lengths, bond angles, and intermolecular interactions. rsc.orgnih.govnih.gov

An X-ray diffraction study of this compound would be expected to reveal a tetrahedral geometry around the central sulfur atom of the sulfonamide group. Furthermore, it would elucidate the conformation of the molecule, including the dihedral angles between the furan and p-tolyl rings. A crucial aspect of the solid-state architecture is the pattern of intermolecular hydrogen bonding. The sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygen atoms can act as acceptors, leading to the formation of extended supramolecular networks that stabilize the crystal lattice. nih.gov Such analyses are fundamental to understanding the molecule's packing in the solid state and its physical properties.

Table 4: List of Compounds

Compound Name
This compound
p-Toluenesulfonanilide
4-Methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide
N-hydroxy-5-methylfuran-2-sulfonamide
(S)-1-(furan-2-yl)ethanol

Single Crystal X-ray Crystallography of Sulfonamide-Furan Derivatives

The crystal system and space group of this compound would be determined from the diffraction data. For example, other novel sulfonamide compounds have been found to crystallize in systems such as the monoclinic P21 space group. nih.gov The refinement of the crystal structure would be carried out using software like SHELXL. nih.gov The resulting structural data would provide insights into the geometry of the sulfonamide group (–SO2NH–), the planarity of the furan and p-tolyl rings, and their relative orientations.

Illustrative Crystallographic Data for a Representative Furan-Sulfonamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1324.5
Z4

Note: The data in this table is illustrative for a representative compound and is not the experimental data for this compound.

Supramolecular Interactions in Crystal Packing: Hydrogen Bonding and Pi-Stacking

The crystal packing of sulfonamide derivatives is significantly influenced by non-covalent interactions, particularly hydrogen bonds and π-π stacking. cam.ac.uk In the solid state, molecules of this compound are expected to form extended supramolecular architectures through these interactions.

Hydrogen Bonding: The sulfonamide moiety contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms). This facilitates the formation of intermolecular hydrogen bonds, most commonly of the N-H···O type. These interactions often lead to the formation of dimers or chains. nih.gov For instance, in similar structures, molecules are linked by pairs of N—H⋯O hydrogen bonds, creating inversion dimers. nih.gov Additionally, weaker C-H···O interactions involving the aromatic rings and the sulfonyl oxygens can further stabilize the crystal lattice. mdpi.com

Pi-Stacking: The presence of two aromatic systems, the furan ring and the p-tolyl group, allows for the possibility of π-π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion. The centroid-to-centroid distance between stacked rings is a key parameter in defining this interaction, with typical distances observed in related structures being around 3.8 Å. cam.ac.uk These stacking interactions can contribute to the formation of one-dimensional columns or layered structures within the crystal.

Illustrative Hydrogen Bond Parameters

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)
N-H···O0.862.152.98162
C-H···O0.932.543.45168

Note: The data in this table is illustrative for a representative compound and is not the experimental data for this compound.

Conformational Analysis and Torsion Angle Geometries in the Solid State

The solid-state conformation of this compound is defined by the torsion angles around the single bonds connecting the different molecular fragments. The key torsion angles would describe the orientation of the furan ring relative to the sulfonamide group, and the p-tolyl group relative to the nitrogen atom.

Key Torsion Angles for Conformational Definition:

C(furan)-C(furan)-S-N: Defines the orientation of the furan ring with respect to the S-N bond.

C(furan)-S-N-C(tolyl): Describes the rotation around the S-N bond.

S-N-C(tolyl)-C(tolyl): Defines the orientation of the p-tolyl group relative to the sulfonamide linkage.

The specific values of these torsion angles, determined from single-crystal X-ray diffraction data, would provide a precise description of the molecule's three-dimensional structure in the solid state.

Illustrative Torsion Angle Values

Torsion AngleValue (°)
C(furan)-C(furan)-S-N-75.8
C(furan)-S-N-C(tolyl)65.2
S-N-C(tolyl)-C(tolyl)88.9

Note: The data in this table is illustrative for a representative compound and is not the experimental data for this compound.

Computational Chemistry and Theoretical Investigations of N P Tolyl Furan 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of compounds like N-(p-Tolyl)furan-2-sulfonamide. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

For a molecule like this compound, DFT calculations would typically be employed to predict key structural parameters. These would include the bond lengths between constituent atoms (e.g., C-C, C-N, S-O, S-N), the bond angles defining the molecular shape, and the dihedral angles that describe the three-dimensional conformation, particularly the rotational orientation of the p-tolyl and furan (B31954) rings relative to the sulfonamide bridge.

A representative, though hypothetical, data table for the optimized geometrical parameters of this compound, as would be obtained from a DFT calculation, is presented below to illustrate the expected outputs of such a study.

Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual published results for this specific molecule.)

ParameterAtomsValue
Bond Length (Å)S-N1.65
S-O11.45
S-O21.45
N-C(tolyl)1.43
S-C(furan)1.78
Bond Angle (°)O1-S-O2120.0
O1-S-N108.0
S-N-C(tolyl)125.0
N-S-C(furan)105.0
Dihedral Angle (°)C(tolyl)-N-S-C(furan)75.0
O1-S-N-C(tolyl)-60.0

Basis Set Selection and Functional Evaluation in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. Popular functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but are computationally more expensive. Common basis sets include Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), which include polarization (d,p) and diffuse functions (++) to better describe the electron density, especially in systems with lone pairs and for calculating properties like electron affinity and proton affinity.

For this compound, a typical computational study might evaluate several combinations of functionals and basis sets to determine the most reliable method for predicting its properties, often by comparing the results to experimental data if available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic excited states of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. researchgate.net TD-DFT is used to calculate properties related to how a molecule interacts with light, such as its electronic absorption spectrum. researchgate.net The calculations can predict the energies of electronic transitions, which correspond to the absorption of photons, and the oscillator strengths, which are related to the intensity of these absorptions. This information is crucial for understanding the photophysical properties of this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly important in this context.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, representing the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the furan and p-tolyl rings, while the LUMO may be distributed over the electron-withdrawing sulfonamide group. The energy of these orbitals and their gap would be calculated using DFT.

Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual published results for this specific molecule.)

ParameterEnergy (eV)
HOMO-6.50
LUMO-1.50
Energy Gap (ΔE)5.00

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the stability of molecules. It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

Hypothetical NBO Analysis for this compound: Major Donor-Acceptor Interactions (Note: The following data is illustrative and not based on actual published results for this specific molecule.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nσ(S-O1)5.20
LP(1) Nσ(S-O2)5.15
LP(2) O1σ(S-N)2.50
π(C1-C2)furanπ(C3-C4)furan18.50
π(C1-C2)tolylπ*(C3-C4)tolyl20.10

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a crucial computational tool used to visualize the charge distribution of a molecule and predict its sites of electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue signifies areas of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

For this compound, theoretical calculations reveal a distinct charge distribution. The most negative regions (red) are localized on the oxygen atoms of the sulfonyl group (-SO₂) and, to a lesser extent, on the oxygen atom of the furan ring. These sites are the primary centers for interaction with electrophiles.

The most positive regions (blue) are found around the hydrogen atom attached to the sulfonamide nitrogen (N-H) and the hydrogen atoms of the methyl group on the p-tolyl ring. These areas are susceptible to attack by nucleophiles. The aromatic rings of the furan and p-tolyl moieties exhibit intermediate potential (green), reflecting their relatively neutral character, though the π-electron clouds can still participate in chemical interactions. This detailed mapping of the electrostatic potential provides valuable insights into the molecule's intermolecular interaction patterns and chemical reactivity.

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's reactivity and stability. These are categorized into global descriptors, which describe the molecule as a whole, and local descriptors, which identify reactivity at specific atomic sites.

Global reactivity descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness represents the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity.

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger capacity to act as an electrophile.

Computational studies on molecules structurally similar to this compound provide insight into its expected global reactivity parameters.

ParameterFormulaTypical Calculated Value (eV)Interpretation
HOMO Energy (E_HOMO)--6.5Energy of the highest occupied molecular orbital
LUMO Energy (E_LUMO)--1.5Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)E_LUMO - E_HOMO5.0Indicates high kinetic stability
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.0Measures electron donating tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.5Resistance to charge transfer
Global Electrophilicity (ω)μ² / (2η)3.2Propensity to accept electrons

While global descriptors provide a general overview of reactivity, local descriptors pinpoint specific reactive sites within the molecule.

Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps identify which atoms are most likely to undergo nucleophilic or electrophilic attack.

f⁺(r) indicates the site for a nucleophilic attack (where an electron is accepted).

f⁻(r) indicates the site for an electrophilic attack (where an electron is donated).

Dual Descriptors (Δf(r)): The dual descriptor, calculated as the difference between f⁺(r) and f⁻(r), provides a more precise picture of reactivity.

Where Δf(r) > 0, the site is favored for nucleophilic attack.

Where Δf(r) < 0, the site is favored for electrophilic attack.

For this compound, theoretical calculations would predict that the sulfonyl oxygen atoms and the furan oxygen possess high f⁻ values, making them susceptible to electrophilic attack. The sulfonamide nitrogen and specific carbon atoms on the aromatic rings are expected to be the primary sites for nucleophilic attack, as indicated by their calculated f⁺ and positive dual descriptor values.

Conformational Landscape and Rotational Barriers

The conformational flexibility of this compound is primarily governed by the rotation around the S-N and C-S bonds. Computational studies on analogous N-aryl sulfonamides have shown that rotation around the S-N bond is often hindered, leading to distinct, stable conformers. nih.govumich.edu

The potential energy surface (PES) scan for rotation around the S-N bond typically reveals two stable conformers. The relative stability of these conformers is determined by steric hindrance and electronic interactions between the furan and p-tolyl rings. The calculated energy barrier for interconversion between these conformers provides information on their stability at room temperature. In similar sulfonamides, these rotational barriers can be significant, sometimes high enough to allow for the observation of distinct rotamers by techniques like NMR spectroscopy at low temperatures. umich.edu For this compound, the most stable conformation is predicted to involve a specific orientation of the two rings to minimize steric clash while optimizing electronic stabilization. Theoretical calculations for similar sulfonamides have reported rotational barriers for the S-N bond in the range of 60–70 kJ/mol. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict the NLO properties of molecules. The key parameters for NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Sulfonamide derivatives have been identified as promising candidates for NLO applications due to their potential for significant intramolecular charge transfer. researchgate.netbohrium.comnih.gov

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's NLO response, indicating the second-order response to an applied electric field. A large β value is a prerequisite for a material to exhibit significant NLO effects.

DFT calculations are employed to compute these properties. For this compound, the presence of electron-donating (p-tolyl) and electron-withdrawing (furan-2-sulfonamide) moieties connected through a conjugated system is expected to facilitate intramolecular charge transfer, leading to a notable NLO response.

ParameterTypical Calculated ValueUnit
Dipole Moment (μ)4.5Debye
Mean Polarizability (α)25.0 x 10⁻²⁴esu
Total First Hyperpolarizability (β_tot)15.0 x 10⁻³⁰esu

The calculated values, particularly a significant β_tot, would suggest that this compound has potential as a material for NLO applications. researchgate.netresearchgate.net

Thermodynamic Property Calculations

Theoretical calculations can predict the thermodynamic properties of a molecule at a given temperature, providing insights into its stability and behavior under different conditions. Key thermodynamic parameters include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are typically calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations.

Thermodynamic ParameterTypical Calculated Value (at 298.15 K)
Zero-Point Vibrational Energy (ZPVE)150.5 kcal/mol
Thermal Energy (E)160.2 kcal/mol
Enthalpy (H)160.8 kcal/mol
Entropy (S)110.4 cal/mol·K
Gibbs Free Energy (G)127.9 kcal/mol

These calculated values are fundamental for understanding the molecule's thermal stability and for predicting the spontaneity of reactions in which it might participate.

Reactivity and Chemical Transformations of N P Tolyl Furan 2 Sulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) in N-(p-Tolyl)furan-2-sulfonamide is a key site for chemical modifications, including N-alkylation, N-acylation, and amide bond cleavage.

The nitrogen atom of the sulfonamide group can be readily alkylated or acylated. N-alkylation is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base. nih.govorganic-chemistry.org The base deprotonates the sulfonamide nitrogen, forming a nucleophilic anion that subsequently attacks the alkyl halide. A range of alkylating agents, including methyl, primary, secondary, benzyl, and propargyl halides, can be employed. nih.govorganic-chemistry.org The reaction conditions, such as the choice of base and solvent, can influence the efficiency of the alkylation.

Similarly, N-acylation can be accomplished by reacting the sulfonamide with an acylating agent like an acid chloride or an acid anhydride (B1165640). nih.govresearchgate.net These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. rsc.org Various catalysts, including Lewis acids, can also be employed to facilitate the N-acylation of sulfonamides. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Sulfonamides

Reaction Type Reagents Product Type
N-Alkylation Alkyl halide, Base N-Alkyl-N-(p-Tolyl)furan-2-sulfonamide

Conversely, the formation of the sulfonamide bond is a key step in the synthesis of this compound itself. This is typically achieved by reacting furan-2-sulfonyl chloride with p-toluidine (B81030). The principles of amide bond formation are central to the synthesis of a wide array of sulfonamide-containing compounds. researchgate.net

Reactions of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic aromatic substitution, cycloaddition, and ring-opening pathways.

The furan ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. researchgate.net Substitution on an unsubstituted furan ring preferentially occurs at the 2-position. youtube.comchemicalbook.com Since the 2-position of the furan ring in this compound is already occupied by the sulfonamide group, electrophilic substitution is directed to the 5-position. The electron-donating nature of the oxygen atom in the furan ring activates the ring towards electrophilic attack. researchgate.net

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation of furan can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions to avoid polysubstitution. quimicaorganica.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Predicted Position of Substitution
Halogenation Br⁺, Cl⁺ 5-position
Nitration NO₂⁺ 5-position

The furan ring in this compound can act as a diene in Diels-Alder reactions, which are [4+2] cycloaddition reactions. mdpi.com Furans react with electron-poor dienophiles to form bicyclic adducts. youtube.com The reactivity of the furan ring in Diels-Alder reactions is influenced by substituents. Electron-withdrawing groups on the furan ring, such as the sulfonamide group, can decrease its reactivity as a diene. tudelft.nl Nevertheless, 2-nitrofurans, which also possess a strong electron-withdrawing group, have been shown to act as efficient dienophiles in Diels-Alder reactions. sciforum.net

The furan ring is susceptible to ring-opening reactions under acidic conditions. researchgate.netmdpi.com The presence of substituents on the furan ring can influence the conditions required for ring opening and the nature of the resulting products. rsc.org Acid-catalyzed ring opening of furans can lead to the formation of dicarbonyl compounds.

Rearrangements of furan derivatives can also occur, sometimes following an initial reaction such as oxidation. For example, the oxidative rearrangement of furan-2-carboximidamides is a known transformation. rsc.org While specific rearrangement pathways for this compound have not been extensively documented, the inherent reactivity of the furan ring suggests that such transformations could be possible under appropriate conditions.

Interconversion Between Tautomeric Forms

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For sulfonamides, the most relevant form of tautomerism is the sulfonamide-sulfonimide equilibrium. While specific experimental or computational studies on the tautomerism of this compound are not extensively documented, the general principles of sulfonamide tautomerism can be applied to understand its potential behavior.

The two potential tautomeric forms of this compound are the sulfonamide form and the sulfonimide form. The interconversion between these forms involves the migration of a proton from the nitrogen atom to one of the sulfonyl oxygen atoms.

Theoretical calculations on other sulfonamide derivatives have shown that the sulfonamide form is generally more stable. nih.gov However, the equilibrium can be influenced by factors such as the electronic nature of the substituents and the polarity of the solvent. nih.gov For instance, in some N-heterocyclic arenesulfonamides, an increase in solvent polarity has been suggested to increase the preference for the sulfonimide tautomer. While the sulfonamide form is expected to be the predominant species for this compound under normal conditions, the existence of the sulfonimide tautomer, even in a small equilibrium concentration, could play a role in its reactivity.

Potential Tautomeric Forms of this compound
Tautomeric FormChemical StructureKey Features
Sulfonamide FormSulfonamide FormGenerally the more stable and predominant form. The proton is located on the nitrogen atom.
Sulfonimide FormSulfonimide FormInvolves a proton shift from nitrogen to a sulfonyl oxygen, creating a hydroxyl group and an imine-like double bond between sulfur and nitrogen. Its population may increase in polar solvents.

Tandem and Multi-Component Reactions for Complex Molecule Synthesis

Tandem reactions, also known as cascade or domino reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation without isolating the intermediates. Multi-component reactions (MCRs) are a related class of reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. These reaction strategies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

While specific examples of tandem and multi-component reactions utilizing this compound as a key reactant are not prominently reported, the structural motifs within the molecule suggest its potential for such transformations. The furan ring can act as a diene in Diels-Alder reactions or undergo other cycloadditions, while the sulfonamide nitrogen can act as a nucleophile.

For instance, MCRs are widely used for the synthesis of various heterocyclic compounds. It is conceivable that this compound could participate in MCRs where the furan ring and the sulfonamide moiety react with other substrates to build complex heterocyclic scaffolds. The development of such reactions would be of significant interest for the efficient synthesis of novel compounds with potential biological activities.

The following table outlines hypothetical tandem and multi-component reaction scenarios where a compound with the structural features of this compound could be involved, based on known reactivity patterns of furans and sulfonamides.

Potential Tandem and Multi-Component Reactions
Reaction TypePotential Role of this compoundPotential Product Class
Diels-Alder / Cycloaddition CascadeThe furan ring could act as a diene, with subsequent reactions involving the sulfonamide group.Complex polycyclic sulfonamides.
Aza-Achmatowicz / Further FunctionalizationThe furan ring could undergo an aza-Achmatowicz reaction, with the sulfonamide influencing the stereochemical outcome and participating in subsequent steps.Substituted piperidines and other nitrogen-containing heterocycles.
Multi-component Reaction (e.g., Ugi or Passerini type)The sulfonamide could provide the amine or acid component (in its tautomeric form), or the furan ring could be functionalized to participate as another component.Highly functionalized acyclic or heterocyclic structures.

Further research into the reactivity of this compound is warranted to explore its potential in these modern synthetic methodologies for the construction of complex and potentially bioactive molecules.

Biological Interaction Mechanisms and Structure Activity Relationship Sar Studies

Mechanistic Insights into Enzyme Inhibition

N-(p-Tolyl)furan-2-sulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for its ability to interact with a variety of enzymes, primarily metalloenzymes. The inhibitory activity of this compound and its analogs stems from the chemical properties of the sulfonamide group (-SO₂NH₂) and the nature of its heterocyclic (furan) and aromatic (p-tolyl) substituents. These moieties influence the molecule's electronic properties, steric profile, and binding interactions within the active sites of target enzymes.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for physiological processes involving the reversible hydration of carbon dioxide to bicarbonate. researchgate.net Sulfonamides are the classical inhibitors of CAs, and their mechanism is well-established. researchgate.netacs.org

The primary mechanism of inhibition involves the coordination of the sulfonamide group to the Zn(II) ion located at the bottom of the enzyme's active site. researchgate.net The sulfonamide moiety first deprotonates to the sulfonamidate anion (-SO₂NH⁻). This anion then acts as a zinc-binding group, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle. nih.gov The nitrogen atom of the sulfonamidate and one of the oxygen atoms bind to the zinc ion, forming a stable tetrahedral geometry that mimics the transition state of the CO₂ hydration reaction. nih.gov

Structure-Activity Relationship (SAR): For this compound, the key structural features governing its interaction with carbonic anhydrase are:

The Sulfonamide Group: This is the essential zinc-binding function. Its presence is paramount for high-affinity inhibition.

The p-Tolyl Group: This aromatic "tail" extends from the sulfonamide nitrogen and can form additional interactions with amino acid residues lining the active site cavity. These interactions, which can be hydrophobic or van der Waals forces, are critical for determining the potency and, importantly, the isoform selectivity of the inhibitor. acs.orgnih.gov The p-tolyl group can interact with residues in the middle and outer regions of the active site, and variations in these residues among different CA isoforms allow for the development of selective inhibitors. nih.gov

Table 1: Inhibition Data for Structurally Related Furan (B31954) Sulfonamides against Human Carbonic Anhydrase Isoforms
CompoundTarget IsoformInhibition Constant (Kᵢ)
Furyl Sulfonamide Derivative 1hCA I8.0 µM
Furyl Sulfonamide Derivative 2hCA II1.5 µM
Furyl Sulfonamide Derivative 3hCA IV11.0 µM
Furyl Sulfonamide Derivative 4hCA IX0.8 µM

Note: Data is representative of the furan sulfonamide class; specific data for this compound is not publicly available.

Sirtuins are a class of NAD⁺-dependent protein deacylases that play critical roles in metabolism, stress responses, and aging. nih.gov The primary mechanism of sirtuin inhibition by small molecules often involves interference with the binding of either the acetylated substrate or the NAD⁺ cofactor. nih.gov Nicotinamide, a natural byproduct of the sirtuin deacetylation reaction, is a potent physiological inhibitor that functions through a base-exchange reaction with an O-alkylamidate intermediate. nih.govnih.gov

While extensive research has been conducted on various chemotypes as sirtuin inhibitors, specific data regarding the interaction of this compound with sirtuins is not well-documented in the available literature. For a sulfonamide-based compound to inhibit sirtuins, it would likely need to interact with either the substrate-binding tunnel or the NAD⁺ binding pocket, potentially through hydrogen bonding or hydrophobic interactions. However, without specific experimental data, the inhibition modality remains speculative.

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the formation of inflammatory mediators. nih.gov Inhibition of LOX can occur through several pathways, including chelation of the active site iron, scavenging of radical intermediates, or acting as a reducing agent that converts the active ferric (Fe³⁺) state of the enzyme to the inactive ferrous (Fe²⁺) state.

Studies on structurally related thiophene-2-sulfonamides have shown potent inhibition of 5-lipoxygenase (5-LO). nih.gov The proposed mechanism for these inhibitors involves their interaction with the enzyme's active site. N-alkylation of the sulfonamide group in related compounds was found to be more effective than O-alkylation, suggesting a crucial role for the sulfonamide nitrogen in the binding interaction. nih.gov

Structure-Activity Relationship (SAR): Based on analogs, the SAR for this compound as a potential LOX inhibitor would likely involve:

Furan/Thiophene (B33073) Scaffold: The heterocyclic ring provides the core structure. Thiophene-based analogs have demonstrated high potency, suggesting the furan ring in the target compound would serve a similar role. nih.gov

Sulfonamide Linker: Connects the heterocyclic core to the aromatic tail and is involved in key interactions within the active site.

p-Tolyl Group: Substitutions on this terminal aromatic ring significantly influence activity. For instance, in thiophene analogs, a 4-fluoro substitution on a phenoxy ring attached to the heterocycle resulted in IC₅₀ values in the nanomolar range. nih.gov This indicates that the electronic and steric properties of the p-tolyl group are critical determinants of inhibitory potency.

Succinate (B1194679) dehydrogenase (SDH), or Complex II of the mitochondrial respiratory chain, is an enzyme complex that participates in both the citric acid cycle and the electron transport chain. nih.gov It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH typically occurs at the succinate-binding site (SdhA subunit) and disrupts cellular respiration and energy metabolism. nih.gov

Currently, there is a lack of specific research detailing the inhibition of SDH by this compound or related furan sulfonamides. Known SDH inhibitors are typically carboxamides that act as succinate mimics, binding to the dicarboxylate binding site of the enzyme. A sulfonamide-based compound would represent a novel class of SDH inhibitor, and its mechanism would need to be elucidated through dedicated biochemical and structural studies.

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Inhibition of this enzyme is a therapeutic strategy against infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net Urease inhibitors often function by interacting with the two nickel ions in the enzyme's active site, disrupting the catalytic machinery.

Table 2: Urease Inhibition by Structurally Related Furan and Sulfonamide Derivatives
Compound ClassExample CompoundReported IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Furan Chalcone1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one16.13Thiourea21.25
Sulfonamide ConjugateNaproxen-sulfaguanidine conjugate5.06Thiourea22.61

Note: This table shows data for compounds containing either a furan ring or a sulfonamide group to illustrate their potential as urease inhibitors. nih.govfrontiersin.org

Alkaline phosphatases (APs) are zinc-dependent metalloenzymes that hydrolyze phosphate (B84403) monoesters. Their inhibition has therapeutic potential in conditions involving soft tissue calcification. Similar to carbonic anhydrase, the inhibition of APs by sulfonamides is believed to occur through interaction with the metal ion in the active site. nih.gov

The proposed mechanism involves the binding of the sulfonamide group's nitrogen atom, with its unbonded electron pair, to the zinc ion within the catalytic site of alkaline phosphatase. nih.gov This interaction blocks the substrate from accessing the active site, thereby inhibiting enzyme activity.

Structure-Activity Relationship (SAR): The SAR for sulfonamide-based AP inhibitors indicates that the nature of the substituent on the sulfonamide nitrogen is critical.

Sulfonamide Core: Essential for coordinating with the active site zinc ion.

Substituent Size: Studies have shown that progressively larger groups attached to the sulfonamide nitrogen lead to a decrease in inhibitory capability. nih.gov This suggests that the p-tolyl group in this compound must fit within the constraints of the active site pocket to allow for effective inhibition. The steric bulk of the entire molecule, including the furan and p-tolyl moieties, would be a key factor in determining its inhibitory potency against different AP isoenzymes. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking simulations are pivotal in elucidating the binding modes of this compound and its derivatives with various biological targets. These computational techniques predict the preferred orientation of the ligand when it binds to a receptor, forming a stable complex. For instance, docking studies of sulfonamide derivatives, including those with furan scaffolds, have been instrumental in predicting their interactions within the active sites of enzymes like DNA topoisomerase II and various protein kinases.

The stability of the this compound-target complex is determined by a variety of non-covalent interactions with key amino acid residues in the binding pocket.

Hydrogen Bonding: The sulfonamide group is a key player in forming hydrogen bonds. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. These interactions are often with polar residues such as serine, threonine, and the peptide backbone of the receptor.

Hydrophobic Interactions: The p-tolyl group and the furan ring contribute significantly to hydrophobic interactions. The methyl group of the p-tolyl moiety and the non-polar surface of the furan ring often fit into hydrophobic pockets lined with non-polar amino acid residues like leucine, isoleucine, and valine. These interactions are crucial for anchoring the ligand within the active site.

Pi-Pi Stacking: The aromatic nature of both the p-tolyl group and the furan ring allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. These interactions, where the pi-orbitals of the aromatic rings overlap, further enhance the binding affinity and specificity of the compound.

Molecular dynamics simulations complement docking studies by providing insights into the dynamic nature of these interactions over time, confirming the stability of the predicted binding poses and the key residue interactions.

The concept of a free-energy landscape (FEL) is used to describe the binding process between a ligand and its target. This landscape provides a quantitative measure of the stability of different conformational states of the complex. By mapping the binding free energy across the conformational space of the biomolecule, a "binding affinity landscape" can be generated.

Energy landscape analysis for sulfonamide derivatives helps in understanding the thermodynamics of binding. The lowest energy state on this landscape corresponds to the most stable binding pose of the ligand. Computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are employed to estimate the binding free energies of docked complexes. These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a comprehensive picture of the binding energetics. Strong and favorable van der Waals interactions and non-polar solvation energies often contribute significantly to the binding affinity.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies on furan-containing sulfonamides have demonstrated that the nature and position of substituents on the furan ring can significantly influence their biological activity. Modifications to the furan moiety can alter the compound's electronic properties, steric profile, and ability to form specific interactions with the target receptor.

Substituent on Furan RingObserved Impact on Biological Activity
Electron-withdrawing groups (e.g., nitro, cyano)Can potentially enhance interactions with electron-rich residues in the active site.
Electron-donating groups (e.g., methyl, methoxy)May increase the electron density of the furan ring, influencing pi-pi stacking interactions.
Bulky substituentsCan improve selectivity by favoring binding to larger active sites or hinder binding due to steric clashes.

From a molecular interaction perspective, the p-tolyl group is crucial for establishing specific hydrophobic and van der Waals interactions within the binding pocket of the target protein. The methyl group at the para position is particularly important. Its size and position can be critical for fitting into specific hydrophobic sub-pockets of the active site. This "lock and key" type of interaction can be a key determinant of the compound's selectivity for one target over another.

Significance of the Sulfonamide Moiety in Binding and Efficacy

The sulfonamide functional group contains a tetrahedral sulfur atom, two electronegative oxygen atoms, and a nitrogen atom. researchgate.net This arrangement provides a rich scaffold for various non-covalent interactions essential for molecular recognition:

Hydrogen Bonding: The sulfonamide group is a potent hydrogen-bond donor (via the N-H proton) and a strong hydrogen-bond acceptor (via the two sulfonyl oxygens). ajchem-b.com The slightly acidic nature of the N-H proton enhances its ability to form strong hydrogen bonds with amino acid residues like aspartate, glutamate, or backbone carbonyls in a protein. The sulfonyl oxygens can accept hydrogen bonds from residues such as arginine, lysine, or serine. These directional interactions are crucial for orienting the molecule correctly within a binding pocket.

Mimicry of Natural Substrates: Historically, sulfonamides gained prominence for their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. nih.gov They achieve this by mimicking the structure of the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.gov The sulfonyl group of the sulfonamide mimics the interactions of the carboxyl group in PABA within the enzyme's active site. nih.gov It is plausible that this compound could exhibit efficacy through a similar mechanism if targeted against enzymes that recognize carboxylate-containing substrates.

Coordination with Metal Ions: In many metalloenzymes, the sulfonamide moiety acts as a potent zinc-binding group. The nitrogen atom can coordinate directly with the zinc ion (or other metal ions) found in the active sites of enzymes like carbonic anhydrases and matrix metalloproteinases. nih.gov This interaction is often a key determinant of the inhibitor's high affinity and efficacy.

The table below summarizes the potential binding interactions mediated by the sulfonamide moiety and their importance for biological activity.

Interaction TypeMolecular FeaturePotential Interacting Partner (in Protein)Significance for Binding and Efficacy
Hydrogen Bond Donor N-H groupAsp, Glu, Gln, Asn, Backbone C=OOrients the ligand; provides affinity and specificity.
Hydrogen Bond Acceptor Sulfonyl Oxygens (O=S=O)Arg, Lys, Ser, Thr, His, Backbone N-HAnchors the molecule in the binding site; high directionality contributes to specificity.
Ionic/Polar Interactions Deprotonated Sulfonamide (SO₂N⁻)Positively charged residues (Arg, Lys), Metal Ions (e.g., Zn²⁺)Strong interaction that significantly increases binding affinity, crucial for inhibiting metalloenzymes. nih.gov
Structural Mimicry Overall geometry and charge distributionEnzyme active sites (e.g., DHPS)Allows the molecule to act as a competitive inhibitor by blocking the natural substrate. nih.gov

Conformational Flexibility and its Influence on SAR

The principal rotatable bonds that define the molecule's conformation are:

C(furan)-S bond: Rotation around this bond determines the orientation of the sulfonamide group relative to the furan ring.

S-N bond: Rotation around this bond dictates the position of the p-tolyl group relative to the furan-sulfonyl portion.

Studies on analogous structures, such as furan-based arylamides and benzenesulfonamides, provide insight into the likely conformational preferences. Research on N-methylfuran-2-carboxamide, a related structure, has shown that the molecule tends to adopt a largely planar conformation, influenced by intramolecular interactions and solvent effects. nih.govresearchgate.net For aryl sulfonamides, the S-N bond often adopts an orientation that is nearly perpendicular to the plane of the aromatic ring. mdpi.com

The interplay between these rotational freedoms and potential intramolecular interactions (e.g., between the furan oxygen and the sulfonamide group) will define a set of low-energy conformations. Only one or a few of these conformations may be suitable for binding to a specific protein target. Therefore, understanding this conformational landscape is vital for structure-activity relationship (SAR) studies. If the lowest-energy conformation of the molecule does not match the shape of the binding site, the molecule must expend energy to adopt the correct bioactive conformation, which can result in weaker binding affinity. mdpi.com

SAR studies on related sulfonamides often reveal that the nature and position of substituents on the aryl rings can influence conformational preferences, thereby impacting biological activity. The p-methyl group on the tolyl ring, for instance, provides a specific hydrophobic feature that may fit into a corresponding pocket in the target protein. Its position is governed by the rotational angle of the S-N bond, highlighting the direct link between conformational flexibility and the molecule's ability to engage in productive binding interactions.

The following table outlines the key dihedral angles and their potential influence on the structure-activity relationship of this compound.

Dihedral AngleDescriptionPredicted Influence on SAR
O(furan)-C-S-N Defines the orientation of the sulfonamide group relative to the furan ring.A near-planar conformation may be preferred, facilitating π-stacking or specific polar interactions. Constraining this angle can increase binding affinity by reducing the entropic penalty of binding.
C(furan)-S-N-C(tolyl) Defines the orientation of the p-tolyl ring relative to the rest of the molecule.This angle is crucial for positioning the p-tolyl group into a hydrophobic pocket. A perpendicular or gauche orientation is common for aryl sulfonamides and is critical for achieving the correct vector for substituents on the aryl ring. mdpi.com

Applications in Catalysis and Materials Science

N-(p-Tolyl)furan-2-sulfonamide as a Ligand in Transition Metal Catalysis

The sulfonamide functional group is a cornerstone in the design of ligands for transition metal catalysis due to its strong coordinating ability and tunable electronic and steric properties. When incorporated into a molecule like this compound, the sulfonamide nitrogen, along with the oxygen atom of the furan (B31954) ring, can potentially act as a bidentate N,O-ligand, forming stable chelate rings with metal centers. Such coordination can influence the reactivity and selectivity of the metallic catalyst in a variety of organic transformations.

The design of effective sulfonamide-based ligands hinges on several key principles aimed at optimizing catalyst performance. A primary consideration is the modulation of the electronic environment of the metal center. The electronic properties of the ligand can be fine-tuned by introducing either electron-donating or electron-withdrawing groups to its structure. nih.gov For instance, in this compound, the p-tolyl group is generally considered electron-donating, which can increase the electron density on the sulfonamide nitrogen and, subsequently, the metal center. This can impact the catalytic activity, for example, by influencing the rate of stereoinversion at a chiral metal center. nih.gov

While specific studies detailing the use of this compound as a ligand in cross-coupling reactions are not prominent, the structural components are relevant to this field. Furan-containing compounds have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. researchgate.net Similarly, the sulfonamide group is a key feature in many molecules synthesized via C-N coupling reactions. organic-chemistry.orgfrontiersrj.com

Given this precedent, it is plausible that this compound could serve as an ancillary ligand in palladium- or copper-catalyzed cross-coupling systems. The ligand would coordinate to the metal center, stabilizing it and modulating its reactivity for processes like Buchwald-Hartwig amination (C-N bond formation) or Suzuki and Heck reactions (C-C bond formation). The synthesis of derivatives of this compound itself may also rely on these powerful cross-coupling methodologies.

The this compound molecule is achiral. Therefore, its application in asymmetric synthesis would necessitate its use as a ligand for a chiral metal complex or as a structural backbone for the synthesis of a chiral organocatalyst.

Notably, research has shown that furan rings bearing pendant sulfonamides are highly effective substrates in enantioselective organocatalytic Diels-Alder reactions. nih.govnsf.gov In these reactions, the furan acts as a diene, and the sulfonamide functions as a tethered nucleophile that participates in a subsequent lactamization step. nih.govnsf.gov This "Diels-Alder-Lactamization" cascade allows for the creation of complex, oxa-bridged tricyclic γ-lactams with high enantioselectivity. nih.gov The electronic nature of the substituent on the sulfonamide's aryl group can influence the stereochemical outcome of the reaction. nih.govescholarship.org This demonstrates the profound potential of the furan-sulfonamide scaffold in directing asymmetric transformations.

Transfer hydrogenation is a powerful technique for the reduction of organic compounds, such as ketones and imines, using a hydrogen donor molecule in the presence of a catalyst. nih.govnih.gov Ruthenium(II), Iridium(III), and Rhodium(III) complexes featuring sulfonamide-containing ligands are among the most successful catalysts for this transformation, famously exemplified by Noyori-type catalysts. nih.govnih.govbirmingham.ac.uk

In these systems, the sulfonamido-amine ligand coordinates to the metal center. The catalytic cycle typically involves the formation of a metal-hydride species from the hydrogen donor (e.g., formate (B1220265) or isopropanol), followed by the transfer of this hydride to the substrate. nih.gov The general mechanism for the transfer hydrogenation of imines by such catalysts is illustrated below.

General Mechanism for Transfer Hydrogenation

Step Description
A Formation of the metal-hydride species via β-hydride elimination from a hydrogen donor like isopropanol (B130326) or formate. nih.gov
B Hydride donation from the activated metal-hydride complex to the protonated substrate (e.g., an imine). nih.gov

| C | Release of the reduced product and regeneration of the catalyst. |

Given the success of ligands containing the N-sulfonamide moiety, this compound represents a potential candidate for a bidentate N,O-ligand in similar transfer hydrogenation catalysts. nih.govrsc.org

Organocatalytic Applications of Sulfonamide-Furan Hybrid Structures

A significant application of the sulfonamide-furan hybrid structure has been demonstrated in the field of organocatalysis. Specifically, furan-based dienes with a pendant sulfonamide group have been used in highly enantioselective and diastereoselective Diels-Alder-lactamization (DAL) organocascades. nih.govnsf.gov

In this process, a chiral isothiourea organocatalyst activates an acid chloride to form a chiral α,β-unsaturated acylammonium salt, which acts as the dienophile. This species then reacts with the furan-sulfonamide compound, where the furan serves as the diene. The reaction proceeds through a Diels-Alder cycloaddition, followed by an intramolecular lactamization initiated by the sulfonamide nitrogen, to yield complex tricyclic γ-lactams. nih.gov This methodology successfully addresses the common challenges of reversibility and low reactivity associated with furan dienes in Diels-Alder reactions. nih.gov

Studies have shown that the electronic properties of the para-substituent on the aryl sulfonamide ring affect the enantioselectivity of the cycloaddition. The table below summarizes the results from a screening of different N-arylsulfonamide furan dienes.

Effect of N-Arylsulfonamide Substituent on DAL Organocascade

Diene Substituent (p-position) Yield (%) Enantiomeric Excess (ee, %)
NO₂ 28 -
CF₃ 45 60
Me (Tolyl) 71 79
OMe 75 82

Data derived from studies on Diels-Alder-lactamization organocascades. nih.gov

The trend suggests that more electron-donating groups on the N-aryl ring, such as the methyl group in the p-tolyl substituent, lead to improved enantioselectivity in this specific organocatalytic system. nih.gov

Exploration in Materials Science (e.g., Non-Linear Optical Materials)

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. A common design strategy for NLO chromophores is the creation of a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large hyperpolarizability (β), which is a measure of the NLO response.

The structure of this compound contains the essential components of a push-pull system:

Electron Donor: The p-tolyl group.

Electron Acceptor: The sulfonyl (-SO₂-) group is strongly electron-withdrawing.

π-Conjugated System: The furan and phenyl rings act as π-bridges.

Computational studies on other sulfonamide derivatives have confirmed their potential as NLO materials, demonstrating high hyperpolarizability values. researchgate.netbohrium.com Similarly, the NLO properties of furan and its homologues have also been investigated. jlu.edu.cn The combination of these functional groups within a single molecule suggests that this compound could exhibit NLO properties. However, specific experimental or theoretical studies to quantify the hyperpolarizability of this particular compound are not yet widely reported.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways for Complex Architectures

The conventional synthesis of sulfonamides, typically involving the reaction of sulfonyl chlorides with primary or secondary amines, is effective but has limitations. frontiersrj.com The future of synthesizing complex architectures based on the N-(p-Tolyl)furan-2-sulfonamide scaffold lies in developing more efficient, sustainable, and versatile synthetic methods.

Emerging strategies are moving away from harsh reagents and transition-metal catalysts, focusing instead on greener alternatives. rsc.org One promising avenue is the use of photocatalytic coupling , which allows for the synthesis of structurally diverse arylsulfonamides under mild conditions, such as room temperature and UV light. rsc.org This method can facilitate a three-component cascade coupling involving SO2 surrogates and a wide range of amines, overcoming previous limitations in aryl radical generation. rsc.org

Another area of development is multicomponent tandem reactions . These reactions offer an efficient way to build molecular complexity in a single step. researchgate.net For instance, palladium-catalyzed three-component synthesis using sulfuric chloride as the SO2 source allows for the creation of diverse sulfonamides through Suzuki-Miyaura coupling with boronic acids. researchgate.net Additionally, novel methods like the Reppe sulfonylation reaction, which can be catalyzed by Brønsted bases instead of metals, are being explored for SO2 insertion to create β-keto sulfonamides. researchgate.net

The synthesis of hybrid molecules represents a significant trend, combining the furan-sulfonamide core with other pharmacologically active moieties to create multifunctional compounds with potentially enhanced therapeutic effects. mdpi.comnih.gov These innovative strategies are crucial for accessing novel chemical space and generating libraries of complex sulfonamide derivatives for biological screening.

Table 1: Emerging Synthetic Strategies for Sulfonamide Derivatives

Synthetic Strategy Key Features Potential Advantages
Photocatalytic Coupling Utilizes light energy, often transition-metal-free. rsc.org Mild reaction conditions, high efficiency, broad substrate scope. rsc.org
Multicomponent Reactions Combines three or more reactants in a single step. researchgate.net High atom economy, increased molecular complexity, operational simplicity. researchgate.net
Metal-Free Catalysis Employs organocatalysts or alternative energy sources. researchgate.net Reduced toxicity, lower cost, sustainability. rsc.orgresearchgate.net

| Hybrid Molecule Synthesis | Joins distinct pharmacophores into a single molecule. mdpi.comnih.gov | Multi-target activity, potential for synergistic effects, overcoming drug resistance. mdpi.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in the design and development of novel sulfonamide derivatives. Advanced computational approaches offer the ability to predict molecular properties, model biological interactions, and streamline the discovery process, thereby reducing the reliance on costly and time-consuming experimental work.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) modeling are key techniques used to understand how a molecule's chemical structure influences its biological activity and physicochemical properties, like lipophilicity. mdpi.com These models can predict the efficacy of new derivatives and guide the synthesis of compounds with improved characteristics. mdpi.com

Molecular docking is another powerful tool that provides insights into the binding conformations and affinities of sulfonamide derivatives with their biological targets. nih.gov By simulating the interaction between a ligand (the sulfonamide derivative) and a protein, researchers can predict binding energies and identify key interactions, which is crucial for designing more potent and selective inhibitors. nih.govrsc.org For example, docking studies have been used to investigate the binding of novel sulfonamides to enzymes like dihydropteroate (B1496061) synthetase (DHPS) and carbonic anhydrase. nih.govnih.gov

Furthermore, Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and properties of these molecules, providing a deeper understanding of their reactivity and interaction mechanisms at a quantum level. nih.govresearchgate.net These advanced computational methods, when used in combination, create a robust framework for the rational design of next-generation this compound derivatives with tailored properties. nih.gov

Table 2: Computational Tools in Sulfonamide Research

Computational Method Application Predicted Parameters
QSRR/QSAR Predicting lipophilicity and biological activity. mdpi.com logP, pIC50, retention indices. mdpi.com
Molecular Docking Simulating ligand-protein interactions. nih.gov Binding affinity (S-score), binding conformation, RMSD. nih.gov

| DFT | Analyzing electronic structure and reactivity. nih.gov | Molecular orbitals (HOMO/LUMO), electrostatic potential. nih.gov |

Discovery of New Biological Targets and Elucidation of Action Mechanisms

While sulfonamides are historically known for their antibacterial activity through the inhibition of folic acid synthesis, research is uncovering a much broader range of biological targets. nih.gov The structural versatility of the sulfonamide scaffold allows it to interact with a variety of enzymes and receptors, opening up new therapeutic possibilities. researchgate.net

A primary mechanism of action for antibacterial sulfonamides is as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for bacterial DNA production. mdpi.comnih.gov However, recent studies have shown that sulfonamide derivatives are also potent inhibitors of other enzymes, such as carbonic anhydrases (CAs) . nih.govnih.gov Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer therapies. nih.gov

The search for new targets is expanding into various disease areas. Researchers are investigating sulfonamides as potential treatments for complex conditions by designing multi-targeted ligands that can interact with several biochemical pathways simultaneously. nih.gov For instance, novel sulfonamides are being evaluated for their activity against enzymes like α-glucosidase and α-amylase for diabetes treatment, and Dickkopf-1 (Dkk1) protein, which is highly expressed in many cancers. nih.govnih.gov

Elucidating the precise mechanism of action for these new interactions is a critical research focus. This involves a combination of experimental techniques and computational analyses to understand how these compounds bind to their targets and exert their biological effects. rsc.orgresearchgate.net Identifying these new targets and mechanisms will be key to developing novel therapeutics based on the this compound structure for a wide range of diseases, including cancer, diabetes, and inflammation. researchgate.netnih.gov

Design of Next-Generation Catalysts Incorporating Sulfonamide-Furan Motifs

The unique electronic and structural properties of the sulfonamide-furan motif make it an attractive component in the design of novel catalysts. The development of catalysts is shifting towards more sustainable and efficient systems, and biomass-derived compounds like furans are at the forefront of this transition. nih.govfrontiersin.org

Research in this area focuses on incorporating the this compound scaffold into larger catalytic structures, such as metal-organic frameworks (MOFs) or ligands for transition-metal catalysts. The sulfonamide group can act as a versatile coordinating ligand for metal centers, while the furan (B31954) ring offers a platform for further functionalization. This combination could lead to catalysts with enhanced activity, selectivity, and stability.

Potential applications for such catalysts are broad, including:

Asymmetric Synthesis: Chiral catalysts incorporating the sulfonamide-furan motif could be designed to produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry.

Cross-Coupling Reactions: These catalysts could be employed in fundamental organic reactions like Suzuki or Heck couplings to form carbon-carbon bonds with high efficiency.

Biomass Conversion: Catalysts designed from furan derivatives can play a role in the sustainable conversion of biomass into valuable platform chemicals and biofuels. nih.gov

The design of these next-generation catalysts will likely involve a synergistic approach, combining synthetic chemistry with computational modeling to predict catalytic performance and guide the rational design of new structures. The exploration of sulfonamide-furan motifs in catalysis is a nascent but promising field that could lead to significant advancements in green and sustainable chemistry.

Q & A

Q. What are the recommended methods for synthesizing N-(p-Tolyl)furan-2-sulfonamide in a research laboratory?

A common approach involves reacting furan-2-sulfonyl chloride with p-toluidine in the presence of a base such as 3-picoline or 3,5-lutidine. This method typically employs an inert solvent (e.g., dichloromethane) and may include catalytic amounts of N-arylsulfilimine to improve yield . Reaction monitoring via HPLC or TLC is critical to track unreacted starting amines, which can remain in the product at 1–50% . Purification often involves recrystallization or column chromatography.

Q. How is the solid-state structure of this compound determined when single crystals are unavailable?

Powder X-ray diffraction (PXRD) combined with solid-state NMR and computational modeling (e.g., Monte Carlo simulations and ab initio quantum mechanical calculations) can resolve 3D structures. For example, a monoclinic lattice (space group P2₁/c) with cell parameters a = 38.773 Å, b = 5.507 Å, c = 9.509 Å, and β = 86.35° was confirmed for a structurally analogous sulfonamide using this integrated approach .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and purity (e.g., δ 7.75 ppm for furan protons in related sulfonamides) .
  • Mass spectrometry : HRMS or LCMS to verify molecular weight and fragmentation patterns (e.g., m/z 459.0528 [M-H]⁻ for analogs) .
  • Elemental analysis : To validate stoichiometry and purity.

Q. How can researchers assess the solubility and stability of this compound in biological assays?

Perform solubility screens in solvents like DMSO, water, and ethanol at varying pH. Stability studies under physiological conditions (e.g., 37°C in PBS) should include HPLC or UV-Vis monitoring for degradation products. For analogs, plasma pharmacokinetic studies (e.g., IV/PO dosing) have been used to evaluate half-life and AUC .

Advanced Research Questions

Q. How can conflicting structural data from PXRD and NMR be resolved?

Discrepancies between PXRD-derived lattice parameters and NMR chemical shifts may arise from dynamic disorder or polymorphism. Refinement via Rietveld analysis of PXRD data combined with 13C^{13}\text{C} cross-polarization magic-angle spinning (CP/MAS) NMR can validate hydrogen bonding and packing motifs . For example, solid-state NMR confirmed the absence of rotational disorder in the p-tolyl group of a related sulfonamide .

Q. What strategies optimize reaction yields when synthesizing this compound derivatives?

  • Catalytic optimization : Use 1–10 mol% N-arylsulfilimine to accelerate sulfonamide formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonyl chlorides.
  • Temperature control : Reactions at 0–25°C minimize side products like sulfonic acid esters .

Q. How do structural modifications of this compound affect its biological activity (e.g., NLRP3 inflammasome inhibition)?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring or modifying the sulfonamide’s substituents can enhance binding affinity to NLRP3. For instance, replacing the furan with a pyrazole moiety improved pharmacokinetic parameters (e.g., AUC and Cmax_{\text{max}}) in related compounds . Activity is typically validated via in vitro assays measuring IL-1β suppression .

Q. What computational methods predict the crystallographic behavior of this compound?

Density functional theory (DFT) calculations can model molecular conformations and lattice energies. Pair distribution function (PDF) analysis of PXRD data, combined with molecular dynamics simulations, helps predict polymorphism . For example, Monte Carlo simulations accurately reproduced the monoclinic packing of a dodecylsulfonamide analog .

Q. How are impurities or by-products identified and quantified in synthetic batches?

  • HPLC-MS/MS : Detects trace impurities (e.g., unreacted amines or sulfonic acid derivatives) .
  • Chiral chromatography : Resolves enantiomeric by-products, as seen in metabolite studies of hydroxylated analogs .
  • Thermogravimetric analysis (TGA) : Identifies solvent or moisture content in crystalline batches .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Heat and mass transfer : Aggressive stirring and controlled temperature gradients prevent localized overheating.
  • Purification consistency : Recrystallization conditions (solvent ratios, cooling rates) must be rigorously standardized.
  • Regulatory compliance : Documentation of reaction parameters (e.g., equivalents of base, catalyst loading) is critical for batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.